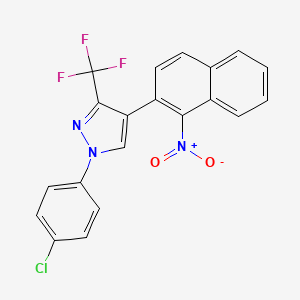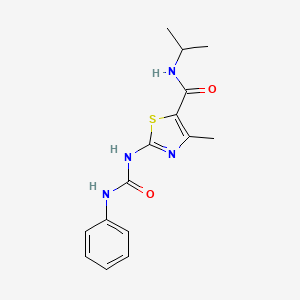![molecular formula C18H23N3O B2737337 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380142-28-7](/img/structure/B2737337.png)
3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of quinazolin-4-one derivatives with cyclobutylpiperidine intermediates. One common method includes the refluxing of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then reacted with various amines to produce the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully hydrogenated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, some quinazolinone derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-2(1H)-one: Another quinazolinone derivative with similar biological activities.
Quinazolin-4(3H)-one: A closely related compound with a different substitution pattern on the quinazolinone ring.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives. Its cyclobutylpiperidine moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Eigenschaften
IUPAC Name |
3-[(1-cyclobutylpiperidin-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18-16-6-1-2-7-17(16)19-13-21(18)12-14-8-10-20(11-9-14)15-4-3-5-15/h1-2,6-7,13-15H,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCTGWFURZKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
![(Z)-4-((4-([1,1'-biphenyl]-4-yl)-3-allylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B2737256.png)

![N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2737261.png)

![tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2737264.png)
![2-Ethyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2737266.png)
![N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2737268.png)
![N-(3,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737270.png)

![2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737273.png)
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)

![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)
